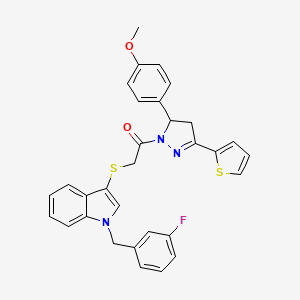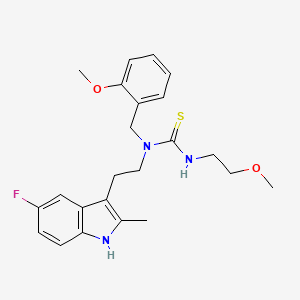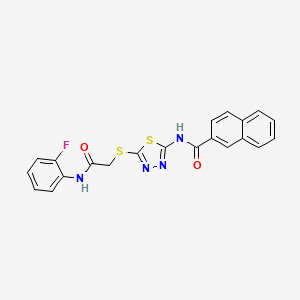![molecular formula C30H26ClN3O3 B2969973 5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime CAS No. 477888-13-4](/img/structure/B2969973.png)
5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime” is a complex organic molecule. It contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Synthesis and Characterization
The compound 5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime has been involved in various synthetic and characterization studies, highlighting its potential in the development of novel organic compounds. Research by Ablajan and Xiamuxi (2011) demonstrated the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones through a convenient three-component reaction, which sheds light on the synthetic versatility of related compounds (Ablajan & Xiamuxi, 2011). Similarly, Patel and Patel (2012) discussed the reaction of 5-ethyl pyridine-2-ethanol with methane sulphonyl chloride, leading to a series of chalcones and pyrimidines, which provides insights into the reactivity and potential applications of pyridine analogs, including the compound (Patel & Patel, 2012).
Mechanistic Insights
The studies also offer mechanistic insights into the reactions involving similar complex organic structures. The work by Pattison and Wade (1968) on pyridine-2-carbaldehyde oxime's reactions with organo-derivatives highlights the intricate reaction pathways and the formation of crystalline oximates, providing a foundational understanding of the chemical behavior of related compounds (Pattison & Wade, 1968).
Photophysical Properties and ICT Effects
Altinolcek et al. (2021) explored the photophysical properties and intramolecular charge transfer (ICT) effects of D-π-A molecules, where the structure and electronic properties of similar compounds to this compound were analyzed. This research provides a deeper understanding of the electronic and optical behavior of such complex molecules, which could be crucial for their application in materials science and photonic devices (Altinolcek et al., 2021).
Antimycobacterial Activity
The potential biological activity of related compounds was explored by Raju et al. (2010), who synthesized highly functionalized tetrahydro-pyridines and pyridines, evaluating their antimycobacterial agents. This suggests a potential avenue for the application of this compound in medical research, particularly in the development of novel antimicrobial agents (Raju et al., 2010).
properties
IUPAC Name |
3-benzyl-5-[(E)-(3-chlorophenyl)methoxyiminomethyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClN3O3/c31-25-10-6-9-22(15-25)20-37-33-18-24-19-34(14-13-23-17-32-28-12-5-4-11-26(23)28)30(36)27(29(24)35)16-21-7-2-1-3-8-21/h1-12,15,17-19,32,35H,13-14,16,20H2/b33-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJROHUMSSQGEW-DPNNOFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CNC4=CC=CC=C43)C=NOCC5=CC(=CC=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CNC4=CC=CC=C43)/C=N/OCC5=CC(=CC=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)
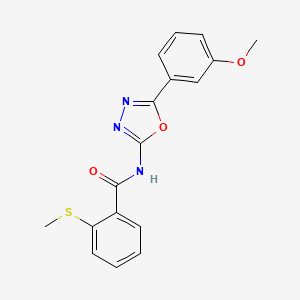
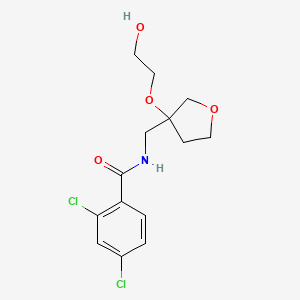

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)
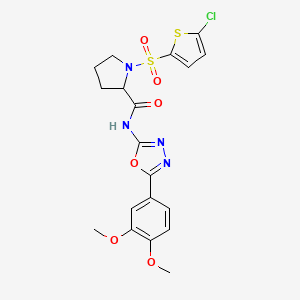
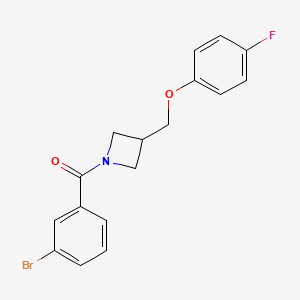
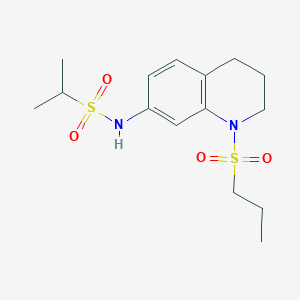
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)
![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)
